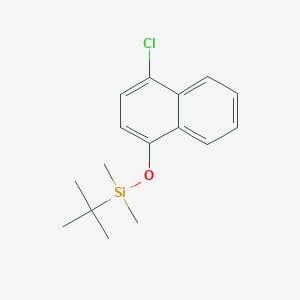
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, a chloronaphthalene moiety, and a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-chloronaphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives with hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of biological systems where organosilicon compounds play a role.
Mécanisme D'action
The mechanism of action of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl and dimethylsilane groups provide steric hindrance and electronic effects that influence the compound’s reactivity. The chloronaphthalene moiety can participate in π-π interactions and other non-covalent interactions with biological molecules .
Comparaison Avec Des Composés Similaires
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
tert-Butyl((4-bromonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its iodine and bromine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H21ClOSi |
|---|---|
Poids moléculaire |
292.87 g/mol |
Nom IUPAC |
tert-butyl-(4-chloronaphthalen-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C16H21ClOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
Clé InChI |
YIKYFAZVMBRRIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
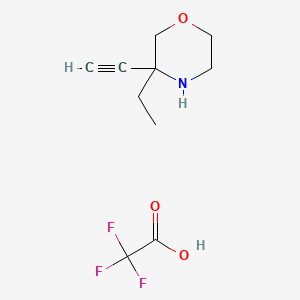

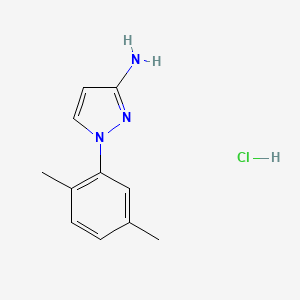
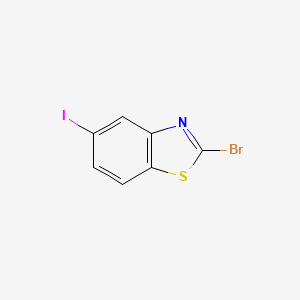
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
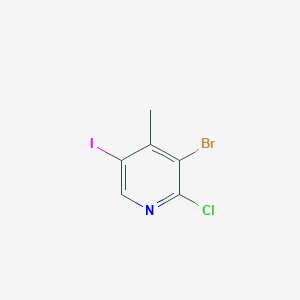
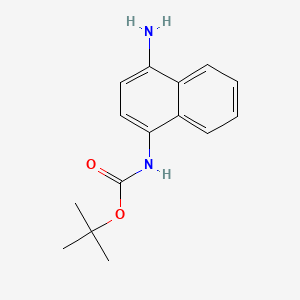
![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
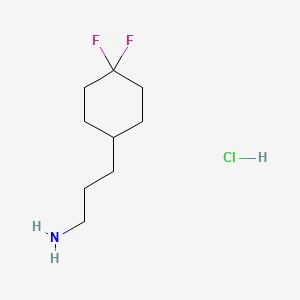
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
